Bimatoprost - 155206-00-1

Bimatoprost

Catalog Number: EVT-262228
CAS Number: 155206-00-1
Molecular Formula: C25H37NO4
Molecular Weight: 415.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bimatoprost is a synthetic analogue of prostamides, specifically related to prostaglandin F2α (PGF2α). [] It belongs to a class of compounds known as prostamides, which are structurally similar to prostaglandins but possess a distinct pharmacology. [] Bimatoprost is recognized for its potent ocular hypotensive activity, making it a subject of significant scientific interest in ophthalmology and related fields. []

Synthesis Analysis

While specific details regarding the synthesis of Bimatoprost are limited within the provided papers, it is generally understood to involve modifications to the PGF2α molecule. One key modification is the replacement of the carboxylic acid group of PGF2α with a neutral ethylamide substituent. [] This structural alteration contributes to Bimatoprost's unique pharmacological profile compared to other prostaglandin analogues. []

Molecular Structure Analysis

Bimatoprost is structurally similar to prostaglandin F2α, with a key difference being the replacement of the carboxylic acid group with a neutral ethylamide substituent. [] This modification significantly alters its pharmacological properties, differentiating it from typical prostaglandin FP agonists. []

Chemical Reactions Analysis

Bimatoprost undergoes hydrolysis in the eye, primarily in tissues like the cornea, iris/ciliary body, and sclera, to produce its active metabolite, 17-phenyl-trinor prostaglandin F2α. [] This hydrolysis process is more pronounced in rabbits than humans, particularly in the sclera. [] Both Bimatoprost and its metabolite exhibit affinity for and act as agonists at the human FP receptor, suggesting that its ocular hypotensive effect may involve both the parent compound and its active metabolite. []

Mechanism of Action

Bimatoprost exerts its primary effect by increasing aqueous humor outflow, ultimately leading to a reduction in intraocular pressure (IOP). [, ] While the exact mechanism underlying this effect remains incompletely understood, research suggests that Bimatoprost may interact with prostamide receptors in the trabecular meshwork, enhancing outflow facility. [] This interaction appears distinct from the mechanism of action of typical prostaglandin FP agonists. []

Studies using prostaglandin FP receptor knockout mice have demonstrated that an intact FP receptor gene is crucial for Bimatoprost's IOP-lowering effect. [] This finding suggests that while Bimatoprost may interact with prostamide receptors, its activity likely involves a complex interplay with prostanoid FP receptors. []

Applications
  • Ocular Hypertension and Glaucoma: Bimatoprost is widely studied for its IOP-lowering effects in treating ocular hypertension and glaucoma. [, , , , , , ] Research focuses on its efficacy compared to other IOP-lowering agents, such as timolol, latanoprost, and travoprost. [, , , , , ] Additionally, studies examine its effectiveness as a monotherapy and in combination therapies for managing IOP. [, ]

    • Sustained-release implants: Providing long-term IOP control with a single administration. [, ]
    • Contact lenses: Offering a non-invasive and potentially more convenient alternative to eye drops. [, , ]
    • Tight Junction Modulation (TJM) technology: Enhancing drug penetration and bioavailability while minimizing preservative use. [, ]
  • Prostamide Receptor Research: Bimatoprost's unique pharmacological profile, particularly its interaction with prostamide receptors, makes it a valuable tool in investigating the role of these receptors in ocular physiology and pathology. [, ]

  • Ocular Surface Hyperemia: While conjunctival hyperemia is a known side effect of Bimatoprost, research aims to understand its mechanism and explore strategies for mitigation. Studies suggest that the hyperemia may result from endothelial-derived nitric oxide-mediated vasodilation, rather than inflammation. []

Future Directions
  • Mechanism of Action: Further elucidating the precise mechanisms underlying Bimatoprost's IOP-lowering effects, including its interactions with prostamide and prostanoid FP receptors. [, ]

  • Drug Delivery Optimization: Continuously improving drug delivery systems, such as optimizing sustained-release implants, enhancing drug loading and release kinetics from contact lenses, and developing novel formulations with improved bioavailability and patient acceptability. [, , , ]

  • Combination Therapies: Investigating the efficacy and safety of Bimatoprost in combination with other IOP-lowering agents or neuroprotective therapies for managing glaucoma and related conditions. [, ]

  • Personalized Medicine: Exploring potential biomarkers or genetic factors that may predict individual responses to Bimatoprost, allowing for personalized treatment strategies. []

  • Beyond Ophthalmology: Investigating the potential applications of Bimatoprost in other fields, such as dermatology for treating alopecia and hypotrichosis, based on its hair growth-promoting properties. [, , ]

Bimatoprost Free Acid

  • Compound Description: Bimatoprost free acid is the biologically active metabolite of bimatoprost. It is a potent prostaglandin FP agonist that is believed to be responsible for the ocular hypotensive effects of bimatoprost. [, ]
  • Relevance: Bimatoprost free acid is a key metabolite of bimatoprost and is thought to be the primary mediator of its pharmacological effects. Understanding the formation and activity of bimatoprost free acid is crucial for comprehending the overall mechanism of action of bimatoprost. [, ]

17-Phenyl-trinor Prostaglandin F2α (17-Phenyl-trinor PGF2α)

  • Compound Description: 17-Phenyl-trinor PGF2α is a potent prostaglandin FP agonist that is structurally similar to bimatoprost free acid. []
  • Relevance: 17-Phenyl-trinor PGF2α serves as a crucial point of comparison for understanding the pharmacological activity of bimatoprost. The structural similarities and shared activity at the FP receptor highlight a potential connection in their mechanisms of action, suggesting that bimatoprost might function, in part, through a similar pathway to this prostaglandin analogue. []

Latanoprost

  • Compound Description: Latanoprost is another prostaglandin analog used to treat glaucoma. Like bimatoprost, it is a prodrug that is hydrolyzed in the eye to its active form, latanoprost free acid. [, , ]
  • Relevance: Latanoprost serves as a direct comparator to bimatoprost in numerous studies. Researchers often investigate these two compounds alongside each other to compare their efficacy, safety profiles, and mechanisms of action. Similarities include their prodrug nature and their effects on intraocular pressure, while differences might lie in their potency, side effect profiles, or specific molecular targets within the eye. [, , ]

Latanoprost Free Acid

  • Compound Description: Latanoprost free acid is the active metabolite of latanoprost and a potent prostaglandin FP agonist. [, ]
  • Relevance: Latanoprost free acid is another point of reference when analyzing the effects of bimatoprost. Both are metabolites of their respective parent compounds and exert their IOP-lowering effects through interaction with the FP receptor. Comparing their levels and distribution within the eye provides insights into the nuances of bimatoprost's action relative to another commonly used prostaglandin analogue. [, ]

Travoprost

  • Compound Description: Travoprost is another prostaglandin analog employed in the treatment of glaucoma. Like bimatoprost, it lowers intraocular pressure but can have different side effects and a different dosage regimen. [, , ]
  • Relevance: Travoprost serves as a useful point of comparison to bimatoprost within the context of glaucoma treatment. Studies often compare their efficacy, tolerability, and safety, enabling researchers and clinicians to assess the relative merits and drawbacks of each medication. Understanding these differences helps tailor treatment strategies for individuals with glaucoma. [, , ]

Tafluprost

  • Compound Description: Tafluprost is a prostaglandin analog used to treat glaucoma. Like bimatoprost, it is administered topically to the eye and reduces intraocular pressure. [, ]
  • Relevance: Tafluprost is included in comparative studies to assess the efficacy and safety of different prostaglandin analogs in managing glaucoma. These comparisons help researchers and clinicians determine which prostaglandin analog might be the most appropriate first-line therapy or an effective alternative for patients who do not respond well to other treatments. [, ]

Brimonidine

  • Compound Description: Brimonidine is an alpha-2 adrenergic agonist used to lower intraocular pressure in glaucoma patients. It works by reducing aqueous humor production and increasing uveoscleral outflow. [, ]
  • Relevance: Brimonidine, while having a different mechanism of action compared to bimatoprost, often features in studies as part of combination therapies. These studies aim to determine whether the combination of bimatoprost with brimonidine can provide additive or synergistic effects in lowering IOP, thereby enhancing treatment outcomes for glaucoma patients. [, ]

Timolol

  • Compound Description: Timolol is a beta-adrenergic blocker commonly used as a first-line treatment for glaucoma. It works by reducing the production of aqueous humor. [, , , ]
  • Relevance: Timolol frequently serves as a point of reference for comparing the efficacy and safety of bimatoprost. Numerous studies are designed to assess whether bimatoprost offers advantages over this established medication, particularly in terms of IOP-lowering effectiveness or side effect profiles. These comparisons are essential in evaluating the potential of newer medications like bimatoprost to either replace or complement existing treatment options. [, , , ]

NCX 470

  • Compound Description: NCX 470 is a novel compound that combines bimatoprost with a nitric oxide (NO)-donating moiety. The addition of the NO component aims to enhance the IOP-lowering effects of bimatoprost. []
  • Relevance: NCX 470 represents an attempt to improve the therapeutic index of bimatoprost. By incorporating an NO-donating moiety, researchers hope to achieve greater IOP reduction at lower doses of bimatoprost, potentially minimizing side effects. The development of NCX 470 highlights the ongoing search for more effective and better-tolerated glaucoma treatments. []

Polyhexamethylene Biguanide Hydrochloride (PHMB)

  • Compound Description: PHMB is an antiseptic agent with broad-spectrum antimicrobial activity. It is used as a preservative in some ophthalmic solutions, including a new formulation of bimatoprost. [, ]
  • Relevance: PHMB plays a crucial role in developing preservative-free or alternative preservative formulations of bimatoprost. This is particularly important for patients who are sensitive to benzalkonium chloride (BAK), a commonly used preservative in ophthalmic solutions, which can cause ocular surface toxicity with chronic use. [, ]

Properties

CAS Number

155206-00-1

Product Name

Bimatoprost

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

Molecular Formula

C25H37NO4

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1

InChI Key

AQOKCDNYWBIDND-FTOWTWDKSA-N

SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O

Solubility

soluble in water
1.87e-02 g/L

Synonyms

AGN 192024; AGN192024; AGN-192024; Bimatoprost; Lumigan; Latisse; Bimatoprostum; Lumigan.

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.